![molecular formula C20H27N3O5S2Si B563048 5'-叔丁基二甲基甲硅烷基氧合美洛昔康 CAS No. 1076199-65-9](/img/structure/B563048.png)
5'-叔丁基二甲基甲硅烷基氧合美洛昔康
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-tert-Butyldimethylsilyloxy Meloxicam is a product used for proteomics research . It has a molecular formula of C20H27N3O5S2Si and a molecular weight of 481.66 .
Molecular Structure Analysis
The molecular structure of 5’-tert-Butyldimethylsilyloxy Meloxicam is complex, with a molecular formula of C20H27N3O5S2Si . Unfortunately, the specific structural details are not provided in the search results.Physical And Chemical Properties Analysis
5’-tert-Butyldimethylsilyloxy Meloxicam has a molecular weight of 481.66 and a molecular formula of C20H27N3O5S2Si . The specific physical and chemical properties are not provided in the search results.科学研究应用
化学合成和分子结构研究
5'-叔丁基二甲基甲硅烷基氧合美洛昔康参与各种化学合成和结构修饰研究,旨在改善美洛昔康的药理特性或探索其在创造新化合物中的潜力。例如,研究利用叔丁基二甲基甲硅烷基氧基 (TBDMS) 保护的中间体合成 β-内酰胺抗生素或修饰美洛昔康分子以改善治疗应用。此类研究探索了美洛昔康衍生物在药物化学中的多功能性,为开发具有增强疗效和减少副作用的新药做出贡献 (Jacopin 等,2001)。
药物制剂和递送研究
对药物制剂和递送系统的研究已经调查了美洛昔康(包括其衍生物)在靶向药物递送中的用途,特别是对于结直肠癌预防和疼痛管理。研究重点是开发结肠靶向系统,以确保美洛昔康的 pH 值独立药物释放,从而可能提高其在结直肠癌预防中的疗效。这涉及创新的制剂,可以克服美洛昔康的溶解性挑战,并确保其递送至体内特定部位,从而增强治疗效果 (Patel 和 Amin,2011)。
药代动力学和代谢
对美洛昔康(包括其衍生物)的药代动力学和代谢的研究对于了解其在体内的行为、优化剂量和最大程度减少潜在副作用至关重要。该领域的研究探索了美洛昔康如何代谢和消除,为制定最大程度提高其治疗效果同时最大程度降低风险的给药方案提供信息。这项研究既是临床实践的基础,也是进一步药物开发的基础,它提供了有关如何更有效和更安全地使用美洛昔康及其衍生物的见解 (Ullah 等,2017)。
抗氧化和抗糖化活性
创新的研究还探索了美洛昔康的潜在抗氧化和抗糖化特性,这可能有助于其治疗效果,超越其众所周知的抗炎和镇痛作用。此类研究调查了美洛昔康抑制蛋白质糖化和作为抗氧化剂的能力,这可能对治疗与氧化应激和蛋白质糖化相关的疾病(例如糖尿病及其并发症)产生影响。这一系列研究为美洛昔康在管理氧化应激发挥重要作用的疾病中使用开辟了新途径 (Pawlukianiec 等,2020)。
作用机制
Target of Action
5’-tert-Butyldimethylsilyloxy Meloxicam is a derivative of Meloxicam, which is a nonsteroidal anti-inflammatory drug (NSAID). The primary targets of Meloxicam are the enzymes cyclooxygenase-1 and 2 (COX-1 and COX-2) .
Mode of Action
Meloxicam works by reversibly inhibiting COX-1 and COX-2 enzymes . This inhibition results in decreased formation of prostaglandin precursors, leading to reduced inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by Meloxicam is the arachidonic acid pathway. By inhibiting the COX enzymes, Meloxicam prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Pharmacokinetics
Meloxicam is metabolized in the liver, primarily by CYP2C9, with minor contributions from CYP3A4 . It forms four major inactive metabolites . About 60% of the ingested dose is metabolized to 5’-carboxy meloxicam . The drug is excreted in urine and feces as inactive metabolites, with less than 1% excreted unchanged in urine .
Result of Action
The inhibition of prostaglandin synthesis by Meloxicam leads to reduced inflammation, pain, and fever. This makes it effective for treating conditions like osteoarthritis and rheumatoid arthritis .
属性
IUPAC Name |
N-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S2Si/c1-20(2,3)31(5,6)28-12-13-11-21-19(29-13)22-18(25)16-17(24)14-9-7-8-10-15(14)30(26,27)23(16)4/h7-11,24H,12H2,1-6H3,(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGUGUUSGGZPDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747267 |
Source
|
Record name | N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1076199-65-9 |
Source
|
Record name | N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。